chemical structure and properties of 2-Iodo-4-methoxyaniline hydrochloride
chemical structure and properties of 2-Iodo-4-methoxyaniline hydrochloride
This guide provides an in-depth technical analysis of 2-Iodo-4-methoxyaniline Hydrochloride , a critical halogenated aniline intermediate used in medicinal chemistry.
Chemical Architecture, Synthesis Protocols, and Drug Discovery Applications
Executive Summary
2-Iodo-4-methoxyaniline (CAS: 191348-14-8) and its hydrochloride salt represent a strategic scaffold in modern drug discovery. The molecule’s value lies in its trifunctional nature : a primary amine for amide coupling, a methoxy group for hydrogen bond acceptance, and an ortho-iodine atom that serves as a "privileged handle" for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This guide details the structural logic, optimized synthesis, and handling protocols for this compound, specifically addressing the stability and solubility advantages of the hydrochloride salt form.
Chemical Identity & Structural Analysis[1]
Core Data Table
| Property | Data |
| IUPAC Name | 2-Iodo-4-methoxyaniline hydrochloride |
| Free Base CAS | 191348-14-8 |
| Molecular Formula | C₇H₈INO[1][2][3][4] · HCl |
| Molecular Weight | 249.05 (Free Base) / 285.51 (HCl Salt) |
| Appearance | Off-white to grey crystalline solid (Salt); Brown oil/solid (Free Base) |
| Solubility (Salt) | High in Water, DMSO, Methanol |
| Solubility (Base) | High in DCM, EtOAc; Low in Water |
Electronic Structure & Regiochemistry
The reactivity of the precursor, 4-methoxyaniline (p-anisidine), is governed by the competing directing effects of the amino (-NH₂) and methoxy (-OCH₃) groups.
-
Directing Logic: Both groups are ortho/para directors. However, the amino group is a significantly stronger activator than the methoxy group.
-
Regioselectivity: The position para to the amine is blocked by the methoxy group. This leaves the positions ortho to the amine (C2) and ortho to the methoxy (C3).
-
Outcome: Electrophilic aromatic substitution (iodination) occurs exclusively at C2 (ortho to the amine) due to the dominant activation of the -NH₂ group and the cooperative electronic reinforcement.
Figure 1: Electronic directing effects governing the regioselective iodination of p-anisidine.
Synthesis & Manufacturing Protocols
While the free base is commercially available, the hydrochloride salt is often prepared in-house to ensure stability and purity. The following protocol describes the iodination of p-anisidine followed by salt formation .
Step 1: Regioselective Iodination
Reaction Type: Electrophilic Aromatic Substitution
Reagents: Iodine (
-
Preparation: Dissolve 4-methoxyaniline (1.0 eq) in a biphasic mixture of DCM and water (1:1 ratio).
-
Buffering: Add solid
(1.2 eq) to the mixture. Note: The base neutralizes the HI byproduct, preventing protonation of the aniline which would deactivate the ring. -
Addition: Cool to 0–5°C. Slowly add powdered Iodine (
, 1.0 eq) over 30 minutes. -
Reaction: Stir vigorously at room temperature for 4–16 hours. The organic layer will darken.
-
Quench: Add saturated aqueous sodium thiosulfate (
) to reduce unreacted iodine (color change from purple/brown to pale yellow). -
Isolation: Separate the organic layer, wash with brine, dry over
, and concentrate in vacuo to yield the crude free base (typically a dark oil or low-melting solid).
Step 2: Hydrochloride Salt Formation
Objective: Convert the oxidatively unstable free base into a stable crystalline salt.
-
Dissolution: Dissolve the crude 2-iodo-4-methoxyaniline free base in a minimal amount of anhydrous diethyl ether or 1,4-dioxane.
-
Acidification: Dropwise add 4M HCl in dioxane (1.5 eq) at 0°C.
-
Precipitation: A white to off-white precipitate will form immediately.
-
Filtration: Filter the solid under argon (to prevent moisture absorption). Wash the cake with cold ether.
-
Drying: Dry under high vacuum at 40°C to yield 2-iodo-4-methoxyaniline hydrochloride .
Figure 2: Step-by-step synthesis workflow from p-anisidine to the hydrochloride salt.
Analytical Characterization
To validate the structure, the following spectral data are expected. Note that NMR shifts for the salt will differ slightly from the free base due to the protonated amine.
-
¹H NMR (DMSO-d₆, 400 MHz) - Salt Form:
-
9.5–10.0 (br s, 3H,
): Broad singlet indicating salt formation. -
7.45 (d,
Hz, 1H, H-3): Ortho to iodine, most deshielded aromatic proton. -
7.20 (d,
Hz, 1H, H-6): Ortho to amine group. -
7.05 (dd,
Hz, 1H, H-5): Meta to amine. -
3.75 (s, 3H,
): Methoxy singlet.
-
9.5–10.0 (br s, 3H,
-
Mass Spectrometry (ESI):
-
Positive mode (
): Calculated for = 250.05. Found = 250.1. -
The chloride counterion (
) is typically detected in negative mode or inferred by elemental analysis.
-
Applications in Drug Discovery[5]
The 2-iodo-4-methoxyaniline scaffold acts as a versatile "linchpin" in medicinal chemistry.
Palladium-Catalyzed Cross-Coupling
The C-I bond is weaker and more reactive than C-Br or C-Cl bonds, allowing for oxidative addition under mild conditions.
-
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biaryl systems (e.g., 4-methoxy-2-arylanilines).
-
Buchwald-Hartwig Amination: The iodine can be displaced by secondary amines to form diamines, though the existing primary amine usually requires protection (e.g., Boc) first to prevent self-coupling.
Heterocycle Synthesis
-
Benzothiazoles: Reaction with carbon disulfide (
) or thionyl chloride can cyclize the ortho-iodo aniline into benzothiazole derivatives, a common pharmacophore in anticancer and antiviral drugs. -
Indoles: Palladium-catalyzed cyclization with internal alkynes (Larock indole synthesis) utilizes the ortho-iodo amine motif.
Handling & Safety (MSDS Summary)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed (H302) | Wash hands thoroughly after handling. |
| Skin Irritation | Causes skin irritation (H315) | Wear nitrile gloves and lab coat. |
| Eye Irritation | Causes serious eye irritation (H319) | Wear safety goggles. Use eye wash station if exposed. |
| Storage | Light Sensitive / Hygroscopic | Store at 2–8°C under inert gas (Argon/Nitrogen). |
Self-Validating Safety Check:
-
Observation: If the white salt turns yellow/brown upon storage, it indicates liberation of free iodine (
) due to oxidation. Recrystallize from ethanol/ether before use.
References
-
BenchChem. (2025). Synthesis routes of 2-Iodo-4-methoxyaniline.[5] Retrieved from .
-
Sigma-Aldrich. (2025). Product Specification: 2-Iodo-4-methoxyaniline (CAS 191348-14-8).[6][2][3][4][7][8] Retrieved from .[3]
-
Organic Syntheses. (2002). Ullmann Methoxylation in the Presence of a 2,5-Dimethylpyrrole-Blocked Aniline.[5] Org.[9][10] Synth. 2002, 78,[5] 63. (Reference for general aniline reactivity and protection). Retrieved from .
-
Royal Society of Chemistry. (2018). A practical route to 2-iodoanilines via transition-metal-free decarboxylative iodination. (Supplementary Information detailing NMR data). Retrieved from .
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: Aniline Derivatives. Retrieved from .
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